molecular formula C10H17Cl2FN2 B1439977 4-(aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride CAS No. 1308647-75-7

4-(aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride

Cat. No. B1439977
CAS RN: 1308647-75-7
M. Wt: 255.16 g/mol
InChI Key: YJUSQFDOOWIRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride (4-AM-NEF-MAM-DHC) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline powder with a molecular weight of 471.6 g/mol and a melting point of 122-124°C. 4-AM-NEF-MAM-DHC is used as a reagent in a variety of biochemical and physiological experiments, as well as a substrate for the synthesis of other compounds.

Scientific Research Applications

  • Liver Microsomal Metabolism Study : A study on the rat liver microsomal metabolism of related compounds, including 2-fluoro-4-methylaniline, identified metabolites such as benzyl alcohols, benzaldehydes, hydroxylamines, and nitroso derivatives. This research sheds light on the metabolic pathways and transformations of similar compounds in biological systems (Boeren et al., 1992).

  • Synthesis of Amino Acid Derivatives : Research on the synthesis of new racemic α-amino acid ester derivatives, including those derived from 4-methylaniline and 2-fluoroaniline, explores the creation of novel compounds for potential pharmacological applications (El Houssine et al., 2010).

  • Antibacterial Agent Development : A study focusing on pyridonecarboxylic acids as antibacterial agents synthesized and tested various analogues, including those with fluoroaniline components. This research contributes to the development of new antibacterial drugs (Egawa et al., 1984).

  • Reactions in Aromatic Systems : An investigation into nucleophilic displacement reactions in aromatic systems, including reactions with N-methyl- and N-ethyl-aniline, offers insights into the chemical reactivity and potential applications of these compounds in synthetic chemistry (Brewis et al., 1974).

  • Carcinogenicity Studies : Research on the carcinogenicity of dyes related to 4-dimethylaminoazobenzene, including fluoro derivatives, provides important data for understanding the health implications of these compounds (Miller et al., 1957).

  • Scaleable Synthesis of Thrombin Inhibitor : A study detailing the scaleable synthesis of a thrombin inhibitor, which includes the use of fluoroaniline derivatives, demonstrates the application of these compounds in medicinal chemistry (Ashwood et al., 2004).

  • Synthesis of Fluorinated Pyridines : A novel synthetic pathway to 4-fluoropyridines, which utilizes 2-fluoroallylic alcohols and a series of rearrangements, highlights the versatility of these compounds in organic synthesis (Wittmann et al., 2006).

  • Antimicrobial Studies : The synthesis and antimicrobial studies of 4-oxo-thiazolidine derivatives, including those with fluoroaniline components, underscore the potential of these compounds in the development of new antimicrobial agents (Patel et al., 2009).

properties

IUPAC Name

4-(aminomethyl)-N-ethyl-2-fluoro-N-methylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2.2ClH/c1-3-13(2)10-5-4-8(7-12)6-9(10)11;;/h4-6H,3,7,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUSQFDOOWIRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=C(C=C(C=C1)CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride
Reactant of Route 3
4-(aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-(aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-(aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-(aminomethyl)-N-ethyl-2-fluoro-N-methylaniline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.